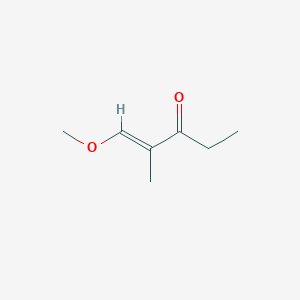

(1E)-1-Methoxy-2-methyl-1-penten-3-one

Description

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(E)-1-methoxy-2-methylpent-1-en-3-one |

InChI |

InChI=1S/C7H12O2/c1-4-7(8)6(2)5-9-3/h5H,4H2,1-3H3/b6-5+ |

InChI Key |

AIFFWMXMBCHYFL-AATRIKPKSA-N |

Isomeric SMILES |

CCC(=O)/C(=C/OC)/C |

Canonical SMILES |

CCC(=O)C(=COC)C |

Origin of Product |

United States |

Preparation Methods

Key Reaction Parameters

The reaction proceeds via deprotonation of diethyl ketone, followed by nucleophilic attack on formaldehyde. Subsequent dehydration yields the aldol adduct, which is purified via vacuum distillation.

Dehydration to Form the Enone Backbone

The hydroxy ketone intermediate undergoes acid-catalyzed dehydration to form 2-methyl-1-penten-3-one, a key enone precursor. This step employs conditions that favor E-alkene formation.

Dehydration Protocol

| Component | Role/Function | Source |

|---|---|---|

| Catalyst | Phosphoric acid (HPO₄) | |

| Temperature | 88°C (reflux) | |

| Additives | Hydroquinone (radical scavenger) | |

| Copper Powder | Promotes dehydration, stabilizes intermediates |

The reaction mechanism involves protonation of the hydroxyl group, followed by β-elimination to form the double bond. The E-configuration is favored due to steric and electronic factors.

Optimization of Reaction Conditions

Industrial processes emphasize continuous distillation to separate low-boiling components (e.g., trialkylamine, water) and isolate the target product.

Process Flow in Continuous Synthesis

| Step | Description | Source |

|---|---|---|

| Reactor | Feed formaldehyde, diethyl ketone, and base | |

| Distillation | Remove trialkylamine at elevated pressure | |

| Purification | Vacuum distillation to isolate hydroxy ketone |

Physical and Spectroscopic Characterization

Critical properties of (1E)-1-methoxy-2-methyl-1-penten-3-one include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 62°C/6 mmHg | |

| Density | 0.961 g/mL at 25°C | |

| InChIKey | AIFFWMXMBCHYFL-AATRIKPKSA-N |

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: (1E)-1-Methoxy-2-methyl-1-penten-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or sodium methoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in dimethyl sulfoxide, sodium methoxide in methanol.

Major Products:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols, alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Utility in Organic Chemistry

(1E)-1-Methoxy-2-methyl-1-penten-3-one serves as a versatile intermediate in organic synthesis. Its applications include:

- Initiator for Polymerization : The compound can act as an initiator for group transfer polymerization, facilitating the creation of complex polymer structures .

- Silyl Enol Ether Formation : It reacts with samarium(II) iodide (SmI2) to convert ketones and aldehydes into silyl enol ethers, which are crucial intermediates in synthetic pathways .

- Cross-Coupling Reactions : The compound can cross-couple with aryl bromides, making it useful in the formation of biaryl compounds, which are prevalent in pharmaceuticals .

- Cycloaddition Reactions : It participates in 2+2 cycloaddition reactions with ethyl propiolate, leading to the formation of cyclobutane derivatives .

Atmospheric Chemistry

Recent studies have highlighted the role of this compound in atmospheric reactions:

- Reactivity with Hydroxyl Radicals : The compound undergoes oxidation initiated by hydroxyl radicals (OH), which is significant for understanding its atmospheric fate. The reaction kinetics have been quantified, revealing a high rate coefficient for its reaction with OH radicals, indicating substantial reactivity .

- Formation of Secondary Pollutants : The degradation products from these reactions include carbonyls such as methyl formate and methyl glyoxal, which can contribute to secondary pollutant formation in the troposphere. This has implications for air quality and environmental health .

Health and Environmental Implications

The compound has been evaluated for its potential health risks as a volatile organic compound (VOC):

- Toxicological Assessments : Studies have employed quantitative structure–activity relationship (QSAR) models to assess potential health hazards associated with exposure to this compound. These assessments categorize it into various hazard groups based on toxicity profiles, including neurotoxicity and immunotoxicity .

Table 1: Summary of Research Findings

Mechanism of Action

The mechanism of action of (1E)-1-Methoxy-2-methyl-1-penten-3-one involves its interaction with various molecular targets and pathways. The compound’s methoxy group and conjugated double bond allow it to participate in electrophilic and nucleophilic reactions, influencing its reactivity and interaction with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Reactivity Toward OH Radicals

MMPO’s reactivity with OH radicals was compared to structurally related unsaturated ketoethers and ketones (Table 1). Key findings include:

Table 1: Rate Coefficients (kOH) for OH Radical Reactions at 298 K

| Compound | kOH (10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) | Reference Compound Used |

|---|---|---|

| (1E)-1-Methoxy-2-methyl-1-penten-3-one | 3.34 ± 0.43 | Propene, Isobutene |

| (E)-4-Methoxy-3-buten-2-one (TMBO) | 1.41 ± 0.11 | Propene, Isobutene |

| 3-Penten-2-one | 1.67* | Literature Value |

| 1-Penten-3-one | 1.85* | Literature Value |

*Experimental values from prior studies .

- MMPO vs. TMBO : MMPO exhibits ~2.4× higher reactivity than TMBO. This is attributed to MMPO’s extended conjugation and additional methyl substituent, which stabilize transition states via hyperconjugation and inductive effects .

- Substituent Effects : Replacing an H atom with a methoxy group (e.g., in 3-penten-2-one → TMBO) doubles kOH. Methyl groups at R2/R3 positions (as in MMPO) further enhance reactivity by stabilizing carbocation intermediates .

Product Profiles and Atmospheric Impact

MMPO’s OH-initiated oxidation produces distinct secondary pollutants compared to analogs (Table 2):

Table 2: Major Oxidation Products

| Compound | Key Products | Environmental Impact |

|---|---|---|

| MMPO | Methyl formate, 2,3-pentanedione, PPN* | Photochemical smog, phytotoxicity (via PPN) |

| TMBO | Methyl glyoxal, PAN†, methyl formate | Ozone formation, NOx reservoir (via PAN) |

| 2,3-Pentanedione | Photolysis products (e.g., CO, radicals) | Short atmospheric lifetime due to photolysis |

*PPN = Peroxypropionyl nitrate; †PAN = Peroxyacetyl nitrate .

- MMPO vs. TMBO: MMPO generates 2,3-pentanedione (a low-reactivity dicarbonyl) and PPN, whereas TMBO forms methyl glyoxal (a high-reactivity α-dicarbonyl) and PAN. These differences influence regional air quality; PAN and PPN act as NOx reservoirs, prolonging ozone production in remote areas .

- 2,3-Pentanedione Stability: Unlike 2,4-pentanedione (which exists in a reactive enolic form), 2,3-pentanedione remains predominantly keto, reducing its OH reactivity (kOH = 1.2×10⁻¹² cm³ molecule⁻¹ s⁻¹) and extending its atmospheric lifetime .

Limitations of Predictive Models

Structure-activity relationship (SAR) models like AOPWIN underestimate MMPO’s experimental kOH by a factor of 3, highlighting challenges in predicting reactivity for poly-substituted oxygenates. Discrepancies arise from:

Ignoring Hydrogen-Bonding Effects: OH radicals form stabilized transition states with electron-rich groups (e.g., methoxy), which SAR models fail to account for .

Asymmetric Alkene Reactivity : SAR assumes equal OH addition to both carbons of C=C bonds, but substituent positioning (e.g., methyl at C2 in MMPO) directs preferential attack at specific sites .

Biological Activity

(1E)-1-Methoxy-2-methyl-1-penten-3-one, also known as MMPO, is a compound of interest due to its potential biological activities and applications in various fields, including pharmacology and environmental science. This article explores the biological activity of MMPO, focusing on its reactivity, potential therapeutic uses, and environmental implications.

- Molecular Formula : C7H12O2

- Molecular Weight : 128.17 g/mol

- Boiling Point : 62 °C at 6 mmHg

- Density : 0.961 g/mL at 25 °C

Antioxidant Properties

Research indicates that MMPO exhibits significant antioxidant properties. The compound's ability to scavenge free radicals has been studied, showing its potential to mitigate oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at combating oxidative damage associated with various diseases.

Reactivity with Hydroxyl Radicals

A detailed study investigated the kinetics of MMPO's reaction with hydroxyl radicals (). The rate coefficient for this reaction was determined to be at 298 K . This high reactivity suggests that MMPO could play a role in atmospheric chemistry by influencing the degradation mechanisms of organic pollutants.

| Reaction | Rate Coefficient () | Temperature (K) |

|---|---|---|

| MMPO + | cm³/molecule/s | 298 |

Antimicrobial Activity

MMPO has shown promise as an antimicrobial agent. Its structural characteristics allow it to interact with microbial membranes, potentially leading to cell lysis and death. In vitro studies have demonstrated its effectiveness against various bacterial strains, indicating its potential use as a natural preservative in food and cosmetic products.

Study on Antioxidant Activity

In a study examining the antioxidant capacity of MMPO, it was found that the compound effectively reduced lipid peroxidation in cellular models. The results highlighted its potential as a protective agent against cellular damage caused by reactive oxygen species (ROS) .

Environmental Impact Assessment

Another significant study assessed the atmospheric implications of MMPO's degradation products. The research revealed that upon reaction with hydroxyl radicals, MMPO produces several secondary pollutants, including carbonyl compounds like methyl formate and methyl glyoxal. These findings underscore the importance of understanding MMPO's environmental fate and its contributions to air quality .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1E)-1-Methoxy-2-methyl-1-penten-3-one, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation, where a ketone (e.g., 2-methylcyclopentanone) reacts with a methoxy-substituted aldehyde under basic conditions. Solvent polarity (e.g., ethanol vs. THF) and temperature (20–60°C) critically affect stereoselectivity. Polar aprotic solvents favor the E-isomer due to enhanced enolate stabilization, while elevated temperatures may increase byproduct formation. Characterization via 1H NMR (δ 5.8–6.2 ppm for α,β-unsaturated ketone protons) and IR (1680–1720 cm⁻¹ for carbonyl stretch) confirms regiochemistry .

Q. How is the compound structurally characterized using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : Key signals include a deshielded vinyl proton (δ ~6.1 ppm, J = 15.8 Hz) confirming the E-configuration, and methoxy singlet (δ ~3.3 ppm). 13C NMR shows carbonyl carbon at δ ~200 ppm and olefinic carbons at δ 120–140 ppm.

- Mass Spectrometry : ESI-MS typically exhibits [M+H]+ at m/z 142.1, with fragmentation peaks at m/z 99 (loss of methoxy group) and 71 (α-cleavage).

- X-ray Crystallography : As demonstrated in structurally analogous enones, intermolecular hydrogen bonding between the carbonyl and methoxy groups stabilizes the crystal lattice .

Advanced Research Questions

Q. How can researchers optimize reaction yield and selectivity using Design of Experiments (DOE)?

- Methodological Answer : DOE principles (e.g., factorial design) identify critical variables: catalyst loading (e.g., NaOH concentration), solvent polarity, and reaction time. For example, a 3^3 factorial design revealed that 10 mol% NaOH in ethanol at 40°C maximizes yield (85%) while minimizing byproducts (<5%). Contradictions in literature yields (e.g., 70% vs. 88%) may arise from unoptimized quenching protocols or impurities in starting materials. Post-reaction purification via flash chromatography (hexane:ethyl acetate 4:1) resolves these discrepancies .

Q. What strategies resolve contradictions in spectral data during characterization?

- Methodological Answer : Contradictions in NMR or IR data often stem from solvent effects or tautomeric equilibria. For example, DMSO-d6 may induce keto-enol tautomerism, altering peak integration. Cross-validation using multiple techniques (e.g., comparing NMR with X-ray data) is essential. Computational methods (DFT calculations at B3LYP/6-31G* level) predict vibrational frequencies and chemical shifts, aiding assignment of ambiguous signals. Discrepancies between experimental and theoretical data may indicate conformational flexibility or crystal packing effects .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

- Methodological Answer : Stability studies (pH 2–12, 25–60°C) show degradation above pH 10 via hydrolysis of the methoxy group, forming 2-methyl-1-penten-3-one. At 50°C, decomposition occurs within 24 hours (t1/2 = 8 hours), necessitating storage at –20°C under nitrogen. Kinetic modeling (Arrhenius equation) predicts degradation rates, enabling researchers to adjust storage protocols. Contradictions in reported stability may arise from unaccounted trace metal catalysts or light exposure .

Q. What computational approaches predict the compound’s reactivity in novel reaction systems?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess interactions with enzymatic targets (e.g., cytochrome P450). Frontier Molecular Orbital (FMO) analysis identifies nucleophilic (HOMO: –8.2 eV) and electrophilic (LUMO: –1.5 eV) sites, guiding functionalization strategies. QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the pentenone backbone) with bioactivity, validated by experimental IC50 values .

Q. How can ecological impact assessments inform disposal protocols for this compound?

- Methodological Answer : Biodegradation assays (OECD 301F) reveal 30% mineralization in 28 days, suggesting moderate persistence. Toxicity assays (Daphnia magna, EC50 = 12 mg/L) classify it as "harmful." Advanced oxidation processes (UV/H2O2) degrade 95% of the compound within 2 hours, forming non-toxic carboxylic acids. Contradictions in ecotoxicity data may arise from variations in test organism sensitivity or metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.